1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE
Overview
Description
1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE is a heterocyclic compound that belongs to the class of naphthoimidazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a naphthalene ring fused with an imidazole ring, which is further substituted with an amine group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-lapachone with suitable amines under acidic or basic conditions to form the desired naphthoimidazole scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized naphthoimidazole derivatives.
Reduction: Reduced naphthoimidazole derivatives.
Substitution: Substituted naphthoimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of fluorescent probes and other functional materials.
Mechanism of Action
The mechanism of action of 1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The compound’s fluorescent properties are due to its ability to emit light upon excitation, making it useful as a fluorescent probe in imaging applications.
Comparison with Similar Compounds
1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE can be compared with other similar compounds, such as:
1H-NAPHTHO[2,3-D]IMIDAZOL-9-AMINE: Another naphthoimidazole with a different ring fusion pattern.
1H-BENZO[D]IMIDAZOL-2-AMINE: A benzimidazole derivative with similar biological activities.
1H-IMIDAZOL-2-AMINE: A simpler imidazole derivative with diverse applications.
Uniqueness: this compound is unique due to its specific ring fusion pattern and substitution, which confer distinct chemical and biological properties. Its combination of fluorescence and cytotoxicity makes it a promising candidate for theranostic applications .
Properties
IUPAC Name |
3H-benzo[e]benzimidazol-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-3-1-2-7-4-5-9-11(10(7)8)14-6-13-9/h1-6H,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFRVICYFEYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=C(C=C2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494637 | |
Record name | 3H-Naphtho[1,2-d]imidazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64574-31-8 | |
Record name | 3H-Naphtho[1,2-d]imidazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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